![molecular formula C23H19N3O3S2 B2764604 (3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(1,3-benzodioxol-5-yl)methanone CAS No. 354555-88-7](/img/structure/B2764604.png)
(3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(1,3-benzodioxol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(1,3-benzodioxol-5-yl)methanone is a useful research compound. Its molecular formula is C23H19N3O3S2 and its molecular weight is 449.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(1,3-benzodioxol-5-yl)methanone is a complex organic molecule with potential biological activities. This article aims to explore its synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure
The compound features a unique structural framework that includes:
- A thienonaphthyridine core.
- An amino group at position 3.
- A benzodioxole moiety linked via a methanone group.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thienonaphthyridine core through cyclization reactions involving thiophene derivatives.
- Introduction of the benzodioxole moiety , often via acylation or condensation reactions.
Antitumor Activity
Research indicates that derivatives of thienonaphthyridine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that compounds similar to the target molecule showed inhibitory activity against breast cancer cells (MDA-MB-231), with IC50 values ranging from 21.6 μM to 29.3 μM depending on substituents on the aromatic rings .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in DNA repair and cellular proliferation:
- It has been reported to inhibit apurinic/apyrimidinic endonuclease (APE1), an enzyme critical for DNA repair processes. Compounds in this class show low micromolar activity against APE1 and enhance the cytotoxicity of alkylating agents like temozolomide .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Some key observations include:
- Substituent Effects : The presence of electron-withdrawing groups enhances cytotoxicity, possibly due to increased electrophilicity leading to better interaction with biological targets .
- Core Modifications : Alterations in the thiophene and naphthyridine components can significantly impact potency and selectivity against cancer cell lines.
Data Table: Biological Activities of Related Compounds
Compound Name | Structure | IC50 (μM) | Target |
---|---|---|---|
Compound A | Thienonaphthyridine derivative | 21.6 | MDA-MB-231 |
Compound B | Similar structure with electron-withdrawing group | 29.3 | MDA-MB-231 |
Compound C | APE1 inhibitor | Low µM | APE1 |
Case Studies
- In Vitro Studies : In vitro assays revealed that related compounds significantly inhibited tumor cell growth in various models, showcasing their potential as anticancer agents .
- In Vivo Studies : Animal studies indicated favorable pharmacokinetics and bioavailability, supporting further development for therapeutic applications .
Propiedades
IUPAC Name |
(3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(1,3-benzodioxol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S2/c1-26-7-6-14-13(10-26)18(17-3-2-8-30-17)19-20(24)22(31-23(19)25-14)21(27)12-4-5-15-16(9-12)29-11-28-15/h2-5,8-9H,6-7,10-11,24H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDAKFILZISFJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC5=C(C=C4)OCO5)N)C6=CC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.